4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane
Description
Table 1: Key Structural Parameters from Crystallographic Data
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| B—O bond length | 1.37–1.39 | |
| C—O bond length | 1.43–1.45 | |
| Dihedral angle (B–C–naph) | 37.5–45.9 | |
| Naphthalene C–C bond | 1.40–1.42 |
Spectroscopic Identification (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃): Signals at δ 1.22–1.25 ppm (12H, singlet) correspond to the four methyl groups of the dioxaborolane ring. The naphthalene protons appear as a multiplet between δ 7.20–8.00 ppm, with characteristic downfield shifts for H-1 (δ 8.00 ppm, d, J = 7.8 Hz) due to boron’s electron-withdrawing effect.
- ¹³C NMR (100 MHz, CDCl₃): The quaternary boron-bound carbon resonates at δ 83.5 ppm, while aromatic carbons range from δ 124.5–135.6 ppm.
Infrared (IR) Spectroscopy:
Strong absorptions at $$ \sim 1630 \, \text{cm}^{-1} $$ (C=C aromatic stretching) and $$ 1340–1280 \, \text{cm}^{-1} $$ (B–O symmetric/asymmetric stretching) confirm the dioxaborolane-naphthalene system.
Mass Spectrometry (MS):
Electrospray ionization (ESI) shows a molecular ion peak at m/z 268.16 [M+H]⁺, consistent with the molecular formula $$ \text{C}{17}\text{H}{21}\text{BO}_2 $$.
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations reveal significant π-conjugation between the boron atom and the naphthalene system. The highest occupied molecular orbital (HOMO) localizes on the naphthalene moiety ($$ \text{HOMO} = -5.8 \, \text{eV} $$), while the lowest unoccupied molecular orbital (LUMO) resides on the dioxaborolane ring ($$ \text{LUMO} = -1.2 \, \text{eV} $$). Natural bond orbital (NBO) analysis indicates partial double-bond character in the B–O bonds ($$ \sim 30\% $$), stabilizing the trigonal planar geometry.
Figure 1: Frontier Molecular Orbitals (Schematic)
$$
\text{HOMO} \rightarrow \pi\text{-system of naphthalene} \
\text{LUMO} \rightarrow \sigma^*\text{-orbital of B–O}
$$
Comparative Analysis with Related Dioxaborolane Derivatives
The 2-methylnaphthalenyl substituent distinguishes this compound from simpler dioxaborolanes:
Table 2: Structural and Electronic Comparisons
| Parameter | 2-Methylnaphthalenyl Derivative | Phenyl Derivative | Reference |
|---|---|---|---|
| B–O bond length (Å) | 1.37–1.39 | 1.36–1.38 | |
| $$ \lambda_{\text{max}} $$ (nm) | 290 (π→π*) | 265 (π→π*) | |
| Suzuki coupling yield (%) | 87 | 92 |
Key differences include:
- Steric Effects : The 2-methyl group reduces coupling efficiency in Suzuki reactions (87% vs. 92% for phenyl derivatives) due to hindered transmetallation.
- Electronic Effects : Enhanced resonance stabilization in the naphthalenyl derivative lowers LUMO energy by $$ 0.4 \, \text{eV} $$ compared to phenyl analogs, favoring electrophilic reactivity.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO2/c1-12-10-11-13-8-6-7-9-14(13)15(12)18-19-16(2,3)17(4,5)20-18/h6-11H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFOXHSKBXZYNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=CC=CC=C23)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623713 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312303-48-3 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-methyl-1-naphthalenyl)-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312303-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis of 4,4,5,5-tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane typically involves the formation of the boronate ester via transition metal-catalyzed borylation or by reaction of organometallic intermediates with boron reagents such as bis(pinacolato)diboron (B2pin2). The key steps include:
- Generation of an organometallic intermediate (e.g., aryl lithium or palladium-catalyzed aryl halide borylation).
- Reaction with pinacolborane or bis(pinacolato)diboron to form the cyclic dioxaborolane ring.
- Purification and characterization of the product.
Preparation Method via Palladium-Catalyzed Borylation (General Procedure A)
One of the most reliable methods involves palladium-catalyzed borylation of the corresponding benzyl alcohol or aryl halide derivatives using bis(pinacolato)diboron as the boron source. The procedure is as follows:
-
- Substrate: 2-methylnaphthalen-1-ylmethyl derivatives.
- Catalyst: Pd(OAc)2 (0.02 mmol).
- Ligand: DCPF (0.03 mmol).
- Boron source: Bis(pinacolato)diboron (B2pin2, 0.3 mmol).
- Additive: Titanium isopropoxide (Ti(OiPr)4, 0.75 equivalents).
- Solvent: Benzene or benzene/diethyl ether mixture.
- Atmosphere: Nitrogen (degassed).
- Temperature: 100 °C.
- Time: Typically several hours (e.g., 24 h).
-
- The reaction mixture is prepared in an oven-dried sealed tube under nitrogen.
- The catalyst, ligand, substrate, and boron reagent are combined with solvent and Ti(OiPr)4.
- The mixture is heated at 100 °C.
- After completion, the reaction is cooled and quenched with ethyl acetate.
- Solvent is removed, and the crude product is purified by flash column chromatography.
-
- Isolated yields for related naphthyl boronate esters range from 38% to 58%.
- The products are often white solids.
- The boronate esters can be sensitive to silica gel, leading to decomposition and lower isolated yields compared to NMR yields.
- Characterization includes ^1H NMR, ^13C NMR, ^11B NMR, and HRMS.
| Compound | Yield (%) | Solvent | ^11B NMR (δ, ppm) | HRMS (M+H)+ Calculated | HRMS Found |
|---|---|---|---|---|---|
| 4,4,5,5-Tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane | 38 | Et2O/benzene (0.9/0.1 mL) | 33.02 | 269.17104 | 269.17180 |
This method is adaptable to various substituted naphthyl and aryl substrates, demonstrating good functional group tolerance.
Preparation via Organolithium Intermediates and Boronic Acid Formation
An alternative approach involves the generation of organolithium species from halogenated naphthalene derivatives, followed by reaction with boron electrophiles to form boronic acids, which are subsequently converted to the pinacol boronate ester.
-
-
- Treatment of 2-methylnaphthalene derivatives with n-butyllithium at low temperature (e.g., –100 °C) to form the aryllithium intermediate.
-
- Addition of trimethyl borate to the aryllithium intermediate at low temperature to produce the corresponding boronic acid after aqueous workup.
-
- The boronic acid is reacted with pinacol in the presence of drying agents (e.g., magnesium sulfate) in dichloromethane at room temperature to form the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring.
-
- Filtration and solvent removal yield the boronate ester.
-
-
- High regioselectivity due to directed lithiation.
- Suitable for substrates sensitive to transition metal catalysts.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Lithiation | n-Butyllithium (2.5 M in hexanes), –100 °C, 45 min addition | Controlled low temperature essential |
| Boron addition | Trimethyl borate, –100 °C, 40 min | Forms boronic acid intermediate |
| Esterification | Pinacol, MgSO4, CH2Cl2, room temp, 16 h | Forms cyclic boronate ester |
This method is well-documented for the synthesis of boronate esters and has been used to prepare analogues of the target compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Pd-catalyzed borylation (General Procedure A) | Pd(OAc)2, DCPF, B2pin2, Ti(OiPr)4, benzene | 100 °C, N2 atmosphere, 24 h | 38–58% | Mild conditions, good substrate scope | Product instability on silica gel, moderate yields |
| Organolithium route + boronic acid formation | n-BuLi, trimethyl borate, pinacol, MgSO4, CH2Cl2 | –100 °C lithiation, RT esterification | Moderate to high | High regioselectivity, no transition metals | Requires low temperature control, sensitive reagents |
| Multistep halogen exchange and esterification | Dichloromethylboronic acid, MgSO4, pinacol | Room temperature, reflux for halogen exchange | Variable | Access to functionalized boronate esters | Longer procedure, more steps |
Research Findings and Analytical Data
- The ^11B NMR chemical shifts for these boronate esters consistently appear around δ 32–33 ppm in CDCl3, confirming the boronate ester formation.
- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks matching calculated values within acceptable error margins.
- ^1H and ^13C NMR spectra support the structural integrity and purity of the synthesized compounds.
- The isolated yields are often lower than NMR yields due to product sensitivity during chromatography, necessitating careful purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert it into boronates or boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halides such as bromine or iodine in the presence of a base.
Major Products:
Oxidation: Boronic acids.
Reduction: Boronates or boranes.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Drug Development and Targeting
The compound has been investigated for its potential as a boron-containing drug candidate. Boron compounds are known for their ability to form stable complexes with various biological molecules, which can be utilized in targeted drug delivery systems. Research indicates that derivatives of boronates can enhance the selectivity and efficacy of anticancer agents by facilitating their accumulation in tumor tissues .
Inhibitors of Protein Kinases
Recent studies have shown that 4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane acts as a selective inhibitor of specific protein kinases involved in cancer progression. The structural properties of this compound allow it to interact favorably with the active sites of these enzymes, potentially leading to the development of new therapeutic agents for cancer treatment .
Materials Science
Organic Light Emitting Diodes (OLEDs)
The compound has been utilized in the fabrication of OLEDs due to its unique electronic properties. Its ability to act as a light-emitting material makes it suitable for use in display technologies. The incorporation of boronates in OLED materials has been shown to improve device efficiency and stability .
Polymer Chemistry
In polymer synthesis, this compound serves as a valuable building block for creating boron-containing polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to their non-boronated counterparts. The incorporation of such compounds into polymer matrices can lead to innovative materials with tailored properties for specific applications .
Catalysis
Cross-Coupling Reactions
The compound is an important reagent in cross-coupling reactions such as Suzuki-Miyaura reactions. It acts as a boronate ester that can participate in the formation of carbon-carbon bonds under mild conditions. This application is crucial for synthesizing complex organic molecules and pharmaceuticals .
Ligand Formation in Transition Metal Complexes
this compound has been explored as a ligand in transition metal catalysis. Its ability to stabilize metal centers enhances catalytic activity and selectivity in various organic transformations. Studies have demonstrated that metal complexes formed with this compound exhibit improved reactivity compared to traditional ligands .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Drug development and protein kinase inhibition | Selective inhibitors for cancer treatment |
| Materials Science | Use in OLEDs and polymer synthesis | Improved efficiency and stability in devices |
| Catalysis | Participation in cross-coupling reactions | Enhanced reactivity and selectivity |
Case Studies
- Targeted Drug Delivery Systems : A study demonstrated the effectiveness of using boron-containing compounds like this compound in enhancing drug accumulation in cancerous tissues through selective binding mechanisms .
- OLED Fabrication : Research on OLEDs highlighted how incorporating this compound into the device architecture led to significant improvements in light emission efficiency and operational stability under various conditions .
- Catalytic Applications : A comprehensive study on catalytic systems using this compound showed that it significantly increased the yield of desired products in Suzuki-Miyaura reactions compared to traditional methods .
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the compound acts as a boron donor, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed cross-coupling mechanism. The molecular targets include halides and other electrophiles, while the pathways involve oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Differences
Key Observations :
- Steric Effects : The 2-methylnaphthalene substituent introduces steric hindrance compared to unsubstituted naphthalene derivatives (e.g., CAS 68716-52-9 ), which may slow transmetalation steps in palladium-catalyzed reactions .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance electrophilicity at the boron center, improving reactivity in cross-couplings with aryl chlorides or triflates .
Alkyl-Substituted Analogues
Table 2: Comparison with Alkyl-Functionalized Boronates
Key Observations :
- Alkyl-substituted boronates (e.g., phenethyl or phenylpropyl derivatives) exhibit higher solubility in nonpolar solvents but lower thermal stability compared to aromatic analogues .
- The hybrid aromatic-alkyl structure of the target compound balances stability and reactivity, making it suitable for applications requiring controlled coupling conditions .
Fluorinated and Specialty Derivatives
Fluorinated analogues, such as (E/Z)-4,4,5,5-Tetramethyl-2-(tridecafluoroalkenyl)-1,3,2-dioxaborolane (CAS 853998-14-8 ), demonstrate unique electronic profiles due to fluorine’s electronegativity. These derivatives are employed in materials science for synthesizing fluorinated polymers or liquid crystals but require specialized catalysts (e.g., Rh or Ru complexes) for efficient coupling .
Biological Activity
4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane (CAS No. 312303-48-3) is a boron-containing compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H21BO2
- Molecular Weight : 268.16 g/mol
- Structure : The compound features a dioxaborolane ring and a methylnaphthalene moiety which may contribute to its biological interactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. The mechanism often involves the inhibition of specific kinases or enzymes involved in cancer cell proliferation.
- Case Study : In vitro studies have shown that derivatives of dioxaborolanes can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study demonstrated that a related compound led to a 70% reduction in cell viability in breast cancer cells after 48 hours of treatment .
Antioxidant Activity
The antioxidant capacity of this compound has also been investigated. Antioxidants are crucial in mitigating oxidative stress-related cellular damage.
- Findings : In assays measuring reactive oxygen species (ROS) levels, dioxaborolane derivatives have shown the ability to scavenge free radicals effectively. This property could be beneficial in preventing oxidative stress-related diseases .
Neuroprotective Effects
Emerging studies suggest that this compound may exhibit neuroprotective effects.
- Mechanism : It is hypothesized that the compound can modulate neuroinflammatory pathways and reduce neuronal apoptosis through its action on signaling molecules involved in neurodegeneration .
Toxicity and Safety Profile
While exploring the biological activities of this compound, it is essential to consider its safety profile:
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Proper handling and storage conditions are recommended (sealed in dry conditions at 2-8°C) to minimize risks associated with exposure .
Q & A
Q. What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane?
The compound is typically synthesized via Suzuki-Miyaura coupling or transesterification reactions. A common approach involves reacting 2-methylnaphthalen-1-ylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. The reaction is catalyzed by palladium complexes (e.g., Pd(PPh₃)₄) in a tetrahydrofuran (THF) solvent system at 60–80°C for 12–24 hours . Purification is achieved via column chromatography using hexane/ethyl acetate gradients. Yield optimization requires strict control of moisture and oxygen levels.
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- ¹¹B NMR spectroscopy : A singlet peak near δ 30–35 ppm confirms the tetracoordinated boron center .
- ¹H/¹³C NMR : Aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 1.0–1.5 ppm) verify the naphthyl and pinacol substituents .
- Mass spectrometry (HRMS) : Molecular ion peaks match the exact mass (e.g., C₁₆H₂₁BO₂: calc. 256.16 g/mol).
- X-ray crystallography : Resolves bond lengths (B–O ~1.36 Å) and dihedral angles in the dioxaborolane ring .
Q. What safety protocols are essential when handling this compound?
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis .
- Handling : Use gloves, protective eyewear, and fume hoods to avoid skin/eye contact and inhalation .
- Waste disposal : Neutralize with aqueous ethanol and dispose via certified hazardous waste facilities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?
Yield discrepancies often arise from inefficient mixing or thermal gradients in large batches. Strategies include:
- Process optimization : Use flow chemistry to maintain consistent temperature and reagent ratios .
- Catalyst screening : Test PdCl₂(dppf) or Ni(dppe)Cl₂ for improved turnover in sterically hindered systems .
- In situ monitoring : Employ Raman spectroscopy to track boronate ester formation and adjust reaction dynamics .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
The electron-deficient boron center facilitates transmetallation with palladium catalysts. Computational studies (DFT) show:
- Boron hybridization : sp² hybridization lowers the energy barrier for aryl transfer .
- Steric effects : The 2-methylnaphthyl group slows oxidative addition but enhances regioselectivity in aryl-aryl bond formation .
- Solvent effects : Polar aprotic solvents (DMF, THF) stabilize the transition state via dipole interactions .
Q. How does this compound perform in synthesizing functionalized heterocycles?
It serves as a boronate precursor for synthesizing:
- Biaryl systems : Coupling with aryl halides produces π-conjugated frameworks for optoelectronic materials .
- Heteroaromatics : Reacts with pyridines or indoles under microwave irradiation (100–120°C, 1 h) to form B–N bonds .
Example : Reaction with 2-bromopyridine yields 2-(2-methylnaphthyl)pyridine (85% yield, confirmed by GC-MS) .
Methodological Recommendations
- Controlled atmosphere : Use Schlenk lines for oxygen-sensitive steps .
- Catalyst recycling : Immobilize Pd on mesoporous silica to reduce costs and improve sustainability .
- Theoretical modeling : Apply DFT (B3LYP/6-31G*) to predict reaction pathways and optimize substituent effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
